7-苄基-O-艾ску林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

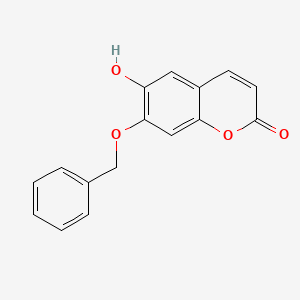

7-Benzyl-O-esculetin (also known as 7-benzyloxy-2-hydroxy-6-methoxy-2H-1-benzopyran-3-one) is a natural phenolic compound derived from the coumarin family. It is found in various plants and has been studied for its potential medicinal properties. Synthesized 7-Benzyl-O-esculetin is a white crystalline solid with a melting point of 145-147°C. It has a unique structure and has been studied for its potential applications in various scientific fields.

科学研究应用

Cancer Treatment

7-Benzyl-O-esculetin: has shown promise in the treatment of various cancer types. It inhibits cancer cell proliferation and modulates multiple signaling pathways, such as Wnt/β-catenin, PI3K/Akt, MAPK, and JAK/STAT3 . Its combination with chemotherapeutic drugs could enhance efficacy and reduce side effects.

Anti-inflammatory Treatments

The compound exhibits significant anti-inflammatory properties by inhibiting pathways like NF-κB and MAPK. It reduces the expression of proinflammatory cytokines, making it a potential treatment for conditions like arthritis .

Diabetes Management

7-Benzyl-O-esculetin: may play a role in managing diabetes by reducing blood glucose levels and mitigating oxidative stress. It could also lessen complications associated with diabetes, such as diabetic nephropathy .

Liver Disease Treatment

In liver diseases, particularly nonalcoholic fatty liver disease (NAFLD), 7-Benzyl-O-esculetin has been found to reduce liver fibrosis. It acts on the PI3K/FoxO1 pathway, inhibiting lipid peroxidation and improving liver function .

Oxidative Stress Management

The antioxidative potential of 7-Benzyl-O-esculetin is immense, making it a candidate for alleviating conditions caused by oxidative stress. It enhances the body’s antioxidant response, reducing cell damage and promoting recovery .

Biochemical Research

In biochemistry, 7-Benzyl-O-esculetin is used to study the modulation of enzymes and biochemical pathways. Its impact on oxidative stress and inflammation makes it a valuable tool for understanding cellular processes and disease mechanisms .

作用机制

Target of Action

7-Benzyl-O-esculetin is a derivative of esculetin, which is the main active ingredient of the traditional Chinese medicine Cortex Fraxini .

Mode of Action

Esculetin, from which it is derived, is known to have antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It is expected that 7-Benzyl-O-esculetin would have similar activities.

Biochemical Pathways

Esculetin is known to inhibit oxidative stress in pathological conditions . This suggests that 7-Benzyl-O-esculetin may also interact with biochemical pathways related to oxidative stress.

Pharmacokinetics

Studies have shown that the oral bioavailability of esculetin is low . The extensive glucuronidation was described to be the main metabolic pathway of esculetin and C-7 phenolic hydroxyl to be its major metabolic site . UDP-glucuronosyltransferase (UGT) 1A6 and UGT1A9 are the two major enzymes playing key roles in the 7-O-glucuronidation of esculetin .

Result of Action

Esculetin is known to have a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It is expected that 7-Benzyl-O-esculetin would have similar effects.

Action Environment

It is known that the presence of more hydroxyl groups in esculetin helps scientists to replace hydroxyl groups with any group to prepare a new derivative against disease outbreaks . This suggests that the chemical structure of 7-Benzyl-O-esculetin could be influenced by environmental factors.

属性

IUPAC Name |

6-hydroxy-7-phenylmethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-13-8-12-6-7-16(18)20-14(12)9-15(13)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMATZIOKUNXOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C=CC(=O)OC3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-O-esculetin | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)

![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)